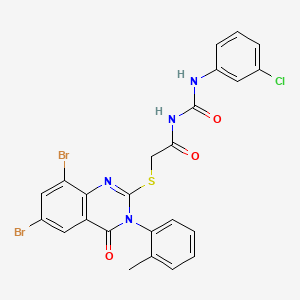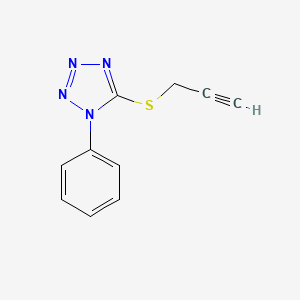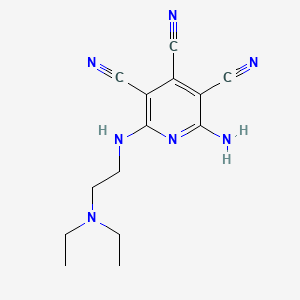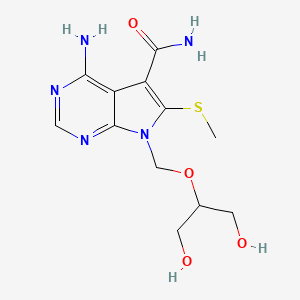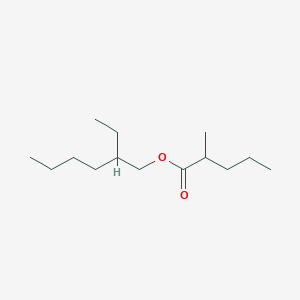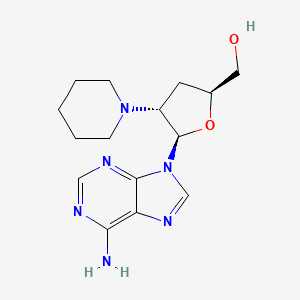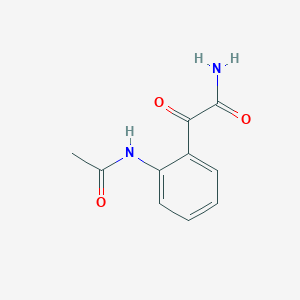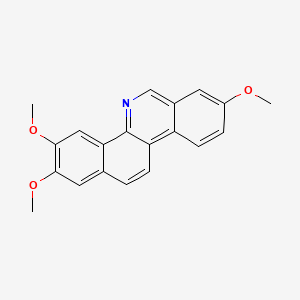
2,3,8-Trimethoxybenzo(c)phenanthridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,8-Trimethoxybenzo©phenanthridine is a chemical compound with the molecular formula C20H17NO3. It belongs to the class of benzo[c]phenanthridine derivatives, which are known for their diverse biological activities. This compound contains a complex structure with multiple aromatic rings and methoxy groups, making it an interesting subject for chemical and biological research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,8-Trimethoxybenzo©phenanthridine can be achieved through various methods. One common approach involves the intramolecular cyclization of diazo-tethered alkynes followed by intermolecular cyclization with nitriles. This method uses homogeneous gold catalysis to facilitate the formation of C-N and C-C bonds . Another method involves the I2-mediated sp3 C-H amination of aniline precursors, which provides a straightforward and efficient route to phenanthridine derivatives .
Industrial Production Methods
Industrial production of 2,3,8-Trimethoxybenzo©phenanthridine typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on the availability of starting materials and the desired yield and purity of the final product. The use of homogeneous gold catalysis is preferred for its high efficiency and functional group compatibility .
Análisis De Reacciones Químicas
Types of Reactions
2,3,8-Trimethoxybenzo©phenanthridine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of methoxy groups and the aromatic nature of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize 2,3,8-Trimethoxybenzo©phenanthridine.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used to reduce the compound.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction can yield various reduced derivatives of the compound.
Aplicaciones Científicas De Investigación
2,3,8-Trimethoxybenzo©phenanthridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying aromatic chemistry.
Biology: The compound exhibits significant biological activities, including anticancer and antiviral properties.
Industry: The compound is used in the development of new pharmaceuticals and as a precursor for the synthesis of other bioactive molecules.
Mecanismo De Acción
The mechanism of action of 2,3,8-Trimethoxybenzo©phenanthridine involves its interaction with molecular targets such as topoisomerases. By inhibiting these enzymes, the compound can interfere with DNA replication and transcription, leading to cell cycle arrest and apoptosis in cancer cells . The presence of methoxy groups enhances its binding affinity and specificity for these targets.
Comparación Con Compuestos Similares
2,3,8-Trimethoxybenzo©phenanthridine can be compared with other benzo[c]phenanthridine derivatives, such as nitidine and fagaronine. These compounds share a similar core structure but differ in their substituents and biological activities . For example:
Nitidine: Known for its potent anticancer and antiviral activities.
Fagaronine: Exhibits significant antitumor properties and is used as a reference compound in biological studies.
The uniqueness of 2,3,8-Trimethoxybenzo©phenanthridine lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Similar Compounds
- Nitidine
- Fagaronine
- Berberrubine
- Chelerythrine
These compounds, like 2,3,8-Trimethoxybenzo©phenanthridine, belong to the benzo[c]phenanthridine class and are known for their diverse biological activities .
Propiedades
Número CAS |
56517-15-8 |
|---|---|
Fórmula molecular |
C20H17NO3 |
Peso molecular |
319.4 g/mol |
Nombre IUPAC |
2,3,8-trimethoxybenzo[c]phenanthridine |
InChI |
InChI=1S/C20H17NO3/c1-22-14-5-7-15-13(8-14)11-21-20-16(15)6-4-12-9-18(23-2)19(24-3)10-17(12)20/h4-11H,1-3H3 |
Clave InChI |
ODTIETJGJCIYGE-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=CN=C3C(=C2C=C1)C=CC4=CC(=C(C=C43)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


